molecular formula C11H18N2O2 B12873106 Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate

Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12873106
M. Wt: 210.27 g/mol
InChI Key: IZCSZEONJGOILQ-UHFFFAOYSA-N
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Description

Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound with a complex structure that includes a pyrrole ring substituted with an ethyl ester, a dimethylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 5-((dimethylamino)methyl)-2-methyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of an ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the ethyl ester allows for a range of chemical modifications and interactions that are not possible with similar compounds .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 5-[(dimethylamino)methyl]-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-5-15-11(14)10-6-9(7-13(3)4)12-8(10)2/h6,12H,5,7H2,1-4H3

InChI Key

IZCSZEONJGOILQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)CN(C)C)C

Origin of Product

United States

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